Dinonylamine derivatives, such as 3',6-dinonyl neamine, represent a class of compounds that have garnered interest due to their potential as antimicrobial agents. These amphiphilic aminoglycoside derivatives are being developed to combat resistant strains of bacteria. The increasing prevalence of antibiotic resistance has necessitated the exploration of new therapeutic agents that can effectively target and eliminate pathogenic bacteria, particularly those that have developed resistance to existing antibiotics.
The mechanism of action of 3',6-dinonyl neamine has been studied in the context of Gram-positive bacteria, including Staphylococcus aureus (S. aureus) and Bacillus subtilis (B. subtilis). This compound exhibits a bactericidal effect on both methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as demonstrated by time-killing experiments. The interaction of 3',6-dinonyl neamine with bacterial surface components, specifically lipoteichoic acids (LTA), has been shown through the displacement of BODIPY™-TR cadaverine bound to LTA. Furthermore, this derivative enhances membrane depolarization and induces membrane permeability, as evidenced by the use of fluorescent probes DiSC3C(5) and propidium iodide. These effects contribute to the disruption of membrane integrity and the impairment of septum formation in bacterial cells, which are critical processes for bacterial survival and replication. The ability of 3',6-dinonyl neamine to interfere with multiple bacterial targets suggests a reduced potential for bacteria to develop resistance against this agent1.
The primary application of 3',6-dinonyl neamine is in the field of antimicrobial therapy. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, positions it as a promising candidate for the development of new antibiotics. The compound's multitarget mechanism of action reduces the likelihood of resistance development, making it a valuable addition to the arsenal of antimicrobial agents1.
While the provided data does not directly discuss dinonylamine derivatives in cardiovascular research, it is worth noting that related compounds, such as prenylamine analogs, have been studied for their effects on cardiac function. For instance, the prenylamine analog MG8926 has been shown to influence spontaneous action potentials in the isolated rabbit sinoatrial (SA) node. It prolongs the cycle length and decreases the rate of diastolic depolarization, the rate of rise of action potential, and tends to decrease the amplitude of action potential, indicating an inhibitory action on slow Ca2+ channels in the rabbit SA node2. This suggests that dinonylamine derivatives or related compounds could potentially have applications in the treatment of cardiac conditions, although further research would be necessary to explore this possibility.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: